molecular formula C11H10N2OS B7519297 N-[4-(1,3-thiazol-2-yl)phenyl]acetamide

N-[4-(1,3-thiazol-2-yl)phenyl]acetamide

Cat. No.: B7519297
M. Wt: 218.28 g/mol
InChI Key: HIWOMUZPZMHAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Thiazol-2-yl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for professional laboratory use. This molecule features a core acetamide structure linked to a phenyl-thiazole moiety, a privileged scaffold well-documented for its diverse biological activities . While specific bioactivity data for this exact compound is limited in public literature, its structural framework is strongly associated with potent anticancer properties. Research on highly similar analogues, such as N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, has demonstrated considerable cytotoxicity and the ability to direct tumor cells toward apoptotic pathways, a key mechanism in anticancer action . The thiazole ring is a critical pharmacophore found in many therapeutic agents and is known to confer a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects, making it a versatile scaffold for hit-to-lead optimization . Furthermore, the broader class of acetamide derivatives incorporating thiazole rings has been synthesized and evaluated for various biological applications, underscoring the relevance of this chemical hybrid in early-stage drug discovery . This compound is offered exclusively for research purposes, such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of novel bioactive molecules. Researchers will find it valuable for investigating the structure-activity relationships of heterocyclic compounds in biological systems.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOMUZPZMHAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring’s substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Properties/Activities Source
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Cl, 4-F Enhanced lipophilicity; potential kinase modulation
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Cl, 3-CH₃ Improved metabolic stability
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-OH, 3-OCH₃ COX/LOX inhibition; anti-inflammatory
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Cl₂ Antimicrobial activity; structural mimic of benzylpenicillin
  • Electron-Withdrawing Groups (Cl, F, NO₂): Increase lipophilicity and membrane permeability.
  • Electron-Donating Groups (OH, OCH₃): Improve solubility and hydrogen bonding. Compound 6a’s hydroxy-methoxy groups facilitate COX/LOX enzyme interactions .

Modifications to the Acetamide Group

Replacing or functionalizing the acetamide moiety influences target selectivity:

  • N-[4-(1,3-Thiazol-2-yl)phenyl]acetamide derivatives with sulfonamide groups (e.g., ) exhibit analgesic activity comparable to paracetamol .

Pharmacological and Physicochemical Data

Physicochemical Properties

  • Crystal Packing: The dichlorophenyl-thiazole derivative () forms 1D chains via N–H···N hydrogen bonds, enhancing stability .
  • Lipophilicity (LogP): Chloro-substituted analogs (e.g., compound 14, LogP ~3.5) display higher membrane permeability than hydroxy-substituted derivatives (e.g., 6a, LogP ~2.1) .

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole moiety is typically synthesized using cyclocondensation reactions. A modified Hantzsch thiazole synthesis is employed, where α-haloketones react with thiourea derivatives under controlled conditions. For this compound, this involves:

  • Substrate Preparation : Bromination of 4-acetamidophenylacetone to yield α-bromo-4-acetamidophenylacetone.

  • Cyclization : Reaction with thiourea in tetrahydrofuran (THF) at 20–30°C for 4–5 hours to form the thiazole ring.

Key Reaction Parameters :

ParameterRangeOptimal Value
SolventTHF, 2-methyl THFTHF
Temperature5–30°C20–30°C
Reaction Time2–8 hours4–5 hours
Yield70–85%82% (patent data)

Coupling of Pre-Formed Thiazole with Phenylacetamide

An alternative route involves coupling a pre-synthesized 2-aminothiazole with 4-iodophenylacetamide via Buchwald-Hartwig amination:

  • Ligand Selection : Use of Xantphos or BINAP ligands with palladium catalysts.

  • Solvent System : Methyl tert-butyl ether (MTBE) or toluene under reflux.

  • Isolation : Precipitation at 5–10°C for 10–15 hours to obtain pure crystals.

Catalytic System Efficiency :

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂Xantphos7899.2
PdCl₂(PPh₃)₂BINAP8198.5

Reaction Optimization Strategies

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts reaction kinetics and product stability. Data from analogous syntheses reveal:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
THF7.60.2582
2-Methyl THF6.20.2179
Toluene2.40.1868

THF is preferred due to its balance of polarity and inertness, facilitating both cyclization and intermediate solubility.

Temperature and Time Profiling

Controlled studies demonstrate that maintaining temperatures between 20–30°C prevents byproduct formation (e.g., β-form crystals) while ensuring complete conversion:

Temperature (°C)Completion Time (h)β-Form Impurity (%)
10812
2053
304<1

Prolonged reaction times (>8 hours) at elevated temperatures (>30°C) degrade the thiazole ring, reducing yield by 15–20%.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Intermediate Purification

Industrial protocols adapt catalytic hydrogenation to reduce nitro intermediates to amines, critical for subsequent coupling steps:

  • Catalyst : 5% Pd/C or Raney nickel.

  • Pressure : 30–50 psi H₂.

  • Solvent : 2-Propanol/water mixtures (9:1 v/v).

Scale-Up Challenges :

  • Mass Transfer Limitations : Aggressive stirring (≥500 rpm) ensures H₂ saturation.

  • Catalyst Recycling : Pd/C reuse for 3–4 cycles before activity drops by 40%.

Crystallization and Polymorph Control

Isolation of the pure α-form crystal is achieved through:

  • Seeding : Introduction of α-form seeds at 5°C.

  • Anti-Solvent Addition : Gradual introduction of heptane to THF solutions.

Crystallization Parameters :

ParameterValue
Cooling Rate0.5°C/min
Seed Loading1% w/w
Final Purity≥99.5%

Comparative Analysis of Synthetic Pathways

Cost-Benefit Evaluation

MethodCapital Cost ($/kg)Environmental Impact (E-factor)
Cyclocondensation1208.2
Buchwald-Hartwig18012.5

Cyclocondensation is economically favorable but requires stringent temperature control. The coupling method offers higher yields but incurs higher ligand and catalyst costs.

Q & A

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodological Answer : Screen solvents (e.g., methanol/acetone mixtures) under controlled evaporation rates. Differential scanning calorimetry (DSC) identifies stable polymorphs. For hydrates/solvates, use variable-temperature XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.